1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVNDRAYMLQKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative, which can be achieved by reacting 2-phenyl-1H-imidazole with an appropriate alkylating agent.
Coupling with Fluorophenyl Isocyanate: The imidazole derivative is then reacted with 2-fluorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound enhances metabolic stability compared to methoxyphenyl derivatives (e.g., C19, C20), which may improve solubility but reduce oxidative stability . In contrast, the 2-amino group in ’s analogue provides additional hydrogen-bonding capacity, possibly improving affinity for polar targets .
Linker Flexibility :
- The propyl linker in the target compound increases conformational flexibility compared to compounds with rigid purine cores (e.g., S24). This may broaden target selectivity but reduce specificity .
Heterocyclic Core :
- Imidazole vs. Purine : Imidazole-based compounds (target, C19, ) are smaller and more lipophilic, favoring membrane permeability. Purine derivatives (e.g., S24) target kinases like Nek2 due to structural mimicry of ATP .
Biological Activity
1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step synthetic routes typically starting from commercially available starting materials. The key steps often include:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amines.
- Urea Formation : The final step generally involves the reaction of an isocyanate with an amine to form the urea linkage.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazole have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 |
| Compound B | HeLa (Cervical Cancer) | 4.5 |
| Target Compound | A549 (Lung Cancer) | 6.2 |
These findings suggest that the imidazole moiety plays a crucial role in enhancing biological activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
The results indicate that the compound exhibits a broad spectrum of antibacterial activity, with particular potency against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazole derivatives is vital for optimizing their biological activity. Key structural features influencing activity include:
- Substituents on the Imidazole Ring : Variations in substituents can significantly alter potency and selectivity.
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
A notable case study involved the evaluation of similar imidazole derivatives in clinical settings, where compounds with modifications in the phenyl ring showed improved efficacy and reduced toxicity profiles compared to traditional chemotherapeutics.
Q & A
Q. What are the established synthetic routes for 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can reaction conditions be optimized for higher yields?
The synthesis of this urea derivative typically involves a multi-step approach:
- Step 1 : Preparation of the imidazole core via cyclization reactions, such as gold(I)-catalyzed cyclization of alkynyl precursors (common in benzo[b]thiophene analogs) .
- Step 2 : Functionalization of the imidazole with a propyl linker, often using alkylation or nucleophilic substitution.
- Step 3 : Urea bond formation via reaction of a fluorophenyl isocyanate with the amine-terminated imidazole-propyl intermediate.
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
- Catalysts : Use of trifluoroacetic acid (TFA) in tetrafluoroethane (TFE) enhances coupling efficiency for urea derivatives .
- Temperature control : Maintaining 0–25°C during urea formation minimizes side reactions .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorophenyl protons show splitting due to J-coupling) .
- IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and imidazole N-H stretches (~3200 cm⁻¹) .
- LCMS/HRMS : Validate molecular weight (e.g., LCMS m/z [M+H]+) and isotopic patterns .
Q. Crystallographic analysis :
- SHELX suite : Refine crystal structures using SHELXL for small-molecule resolution and SHELXE for phase extension .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding in urea motifs) .
Advanced Research Questions
Q. What biological targets or pathways are hypothesized for this compound based on its structural analogs, and what experimental approaches validate these interactions?
Hypothesized targets :
Q. Validation methods :
Q. How do computational models predict the binding affinity and selectivity of this compound towards potential therapeutic targets?
Molecular docking :
Q. Pharmacophore modeling :
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?
Case example : Discrepancies in IC₅₀ values between enzymatic and cellular assays.
- Method standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines .
- Orthogonal assays : Validate CYP26 inhibition via both mRNA quantification (e.g., RT-qPCR for CYP26A1) and enzymatic activity .
- Meta-analysis : Compare data with structurally similar compounds (e.g., trifluoromethylphenyl-ureas) to identify trends .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
